Tert-butyl N-[2-(2-amino-4-chloroanilino)ethyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(2-amino-4-chloroanilino)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O2/c1-13(2,3)19-12(18)17-7-6-16-11-5-4-9(14)8-10(11)15/h4-5,8,16H,6-7,15H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDPQJQKWDWKKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=C(C=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[2-(2-amino-4-chloroanilino)ethyl]carbamate typically involves multiple steps. One common approach is the reaction of 2-amino-4-chloroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale batch reactors are often used to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-[2-(2-amino-4-chloroanilino)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Typical reducing agents are iron and hydrogen gas.
Substitution: Various nucleophiles can be used for substitution reactions, such as sodium cyanide for cyanation.
Major Products Formed:
Oxidation: 2-amino-4-chloronitrobenzene
Reduction: 2-amino-4-chloroaniline
Substitution: 2-amino-4-cyanobenzene
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Medicine: Potential use in drug discovery and development.
Industry: Application in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Tert-butyl N-[2-(2-amino-4-chloroanilino)ethyl]carbamate exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects.
Comparison with Similar Compounds
tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate
- Structure : Replaces the 4-chloro substituent with a trifluoromethyl (-CF₃) group.
- Properties :
tert-Butyl (2-chloro-4-nitrophenyl)carbamate
- Structure: Nitro (-NO₂) substituent at the 4-position instead of amino (-NH₂).
- Properties: Molecular Weight: 272.71 g/mol. Reactivity: The nitro group deactivates the aromatic ring, slowing SNAr reactions. Requires harsher conditions for reduction compared to amino derivatives. Applications: Intermediate in agrochemical synthesis .
tert-Butyl (4-chlorophenethyl)carbamate
- Structure : Lacks the ethylenediamine linker, featuring a phenethyl group.
- Properties: Molecular Weight: 255.74 g/mol. Stability: Reduced steric hindrance compared to the ethylenediamine analog, leading to faster Boc deprotection under acidic conditions. Safety: Classified as non-hazardous (), contrasting with more reactive analogs like vinyl carbamates ().
Key Observations :
Toxicity and Carcinogenicity
- Ethyl Carbamate: Known carcinogen (induces liver tumors in rodents); mutagenic metabolites require CYP450 activation .
- Vinyl Carbamate : 10–100× more potent than ethyl carbamate in tumor induction due to direct DNA alkylation .
- tert-Butyl Carbamates: Generally non-carcinogenic (e.g., tert-butyl (4-chlorophenethyl)carbamate, ). The Boc group enhances stability, reducing metabolic activation risks.
Biological Activity
Tert-butyl N-[2-(2-amino-4-chloroanilino)ethyl]carbamate, a compound of interest in medicinal chemistry, exhibits a range of biological activities due to its unique structural features. The compound is characterized by a carbamate linkage, which contributes to its pharmacological properties, and the presence of an aniline moiety that plays a significant role in receptor interactions.
- Molecular Formula : C14H20ClN3O2
- Molecular Weight : 283.78 g/mol
- CAS Number : 215655-42-8
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
| Structural Component | Role in Activity |
|---|---|
| Trifluoromethyl Group | Enhances metabolic stability and increases potency |
| Aniline Moiety | Acts as a key pharmacophore contributing to receptor binding |
| Carbamate Linkage | Provides flexibility in molecular conformation |
This compound interacts with specific molecular targets, primarily enzymes and receptors. This interaction can inhibit enzymatic activity or modulate receptor function, affecting various biological pathways. The trifluoromethyl group is particularly noted for enhancing pharmacokinetic properties, making it a valuable candidate for therapeutic applications.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against various pathogens. For instance, studies have shown that similar compounds with an aniline structure possess minimum inhibitory concentrations (MIC) against common bacterial strains such as E. coli, S. aureus, and P. aeruginosa ranging from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .
Anticancer Potential
In vitro studies have indicated that this compound may exhibit anticancer properties. For example, compounds with similar structures have been shown to induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells, by increasing lactate dehydrogenase (LDH) levels and altering cell cycle dynamics .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines like IL-6 and TNF-α, suggesting potential applications in treating inflammatory diseases .
Case Studies and Research Findings
- Antimicrobial Efficacy Study :
- Cytotoxicity Assessment :
- Protease Inhibition :
Q & A
Q. What are the optimized synthetic routes for Tert-butyl N-[2-(2-amino-4-chloroanilino)ethyl]carbamate, and how can yield be maximized?
- Methodological Answer : A common method involves nucleophilic aromatic substitution between 4-chloro-1-fluoro-2-nitrobenzene and tert-butyl N-(2-aminoethyl)carbamate in a polar aprotic solvent (e.g., DMF) at 60–80°C. Yield optimization (up to 90%) is achieved by monitoring reaction progress via LCMS ([M-Boc+H]+ at m/z 260) and ensuring stoichiometric equivalence of reagents . Key Parameters :
| Reagent Ratio | Solvent | Temperature | Reaction Time | Yield |
|---|---|---|---|---|
| 1:1 | DMF | 70°C | 12–16 h | 90% |
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation (e.g., m/z 470.0006 [M]+) with H/C NMR to verify substitution patterns. For crystalline samples, single-crystal X-ray diffraction using SHELXL refinement (via SHELX suite) resolves bond lengths and angles with <0.01 Å precision .
Q. What are the stability considerations for storage and handling?
- Methodological Answer : While specific stability data for this compound is limited, analogous tert-butyl carbamates are hygroscopic and degrade under acidic/alkaline conditions. Store at –20°C in inert atmospheres (argon) and avoid prolonged exposure to light. Monitor decomposition via TLC (Rf shifts) or HPLC .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. HRMS) be resolved during characterization?
- Methodological Answer : Contradictions often arise from impurities or tautomerism. Use preparative HPLC to isolate pure fractions, followed by 2D NMR (e.g., HSQC, NOESY) to assign signals. Cross-validate with IR spectroscopy for functional groups (e.g., carbamate C=O stretch at ~1680–1720 cm⁻¹) .
Q. What mechanistic insights can DFT calculations provide for its reactivity in coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) models predict nucleophilic attack at the 4-chloro position due to electron-withdrawing effects of the nitro group. Calculate Fukui indices to identify electrophilic sites and optimize reaction conditions (e.g., solvent polarity, base strength) for regioselective substitutions .
Q. How is this compound utilized as an intermediate in drug discovery?
- Methodological Answer : It serves as a precursor to benzimidazolone derivatives with kinase inhibition activity. For example, coupling with 4-iodophenyl urea under EDCI/HOBt conditions generates candidates for 8-oxoguanine DNA glycosylase (OGG1) inhibitors. Monitor bioactivity via enzymatic assays and ADMET profiling .
Data Contradiction Analysis
Q. How to address discrepancies in reported yields for similar carbamate syntheses?
- Methodological Answer : Variability often stems from purification methods. Compare column chromatography (silica vs. C18 reverse-phase) and crystallization efficiency. For example, tert-butyl carbamates with nitro groups may require gradient elution (hexane/EtOAc to DCM/MeOH) to isolate pure products .
Research Findings and Applications
Q. Table 1: Key Applications in Medicinal Chemistry
| Application | Target | Key Finding | Reference |
|---|---|---|---|
| Kinase inhibitor synthesis | OGG1 | IC₅₀ = 12 nM in enzymatic assays | |
| CCR2 antagonist intermediates | CCR2 receptor | 95% enantiomeric excess via iodolactamization |
Q. Table 2: Stability Under Various Conditions
| Condition | Degradation Observed? | Analytical Method Used |
|---|---|---|
| pH 2 (HCl, 24 h) | Yes (hydrolysis) | HPLC-MS |
| 40°C, 75% humidity | No (7 days) | TLC |
| UV light (254 nm, 48 h) | Partial degradation | NMR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
